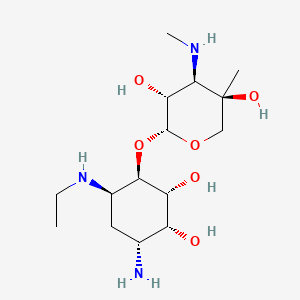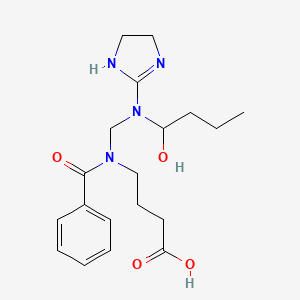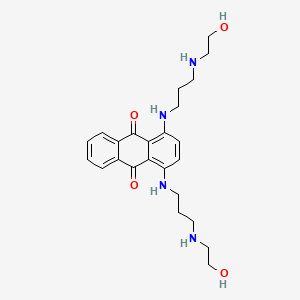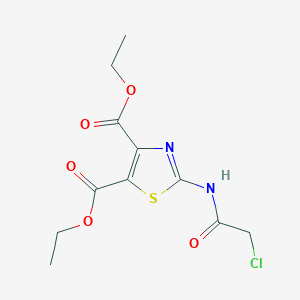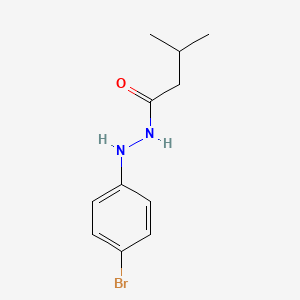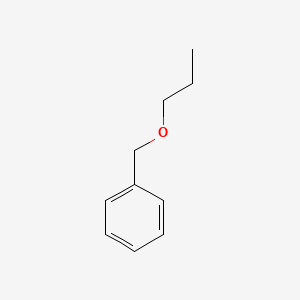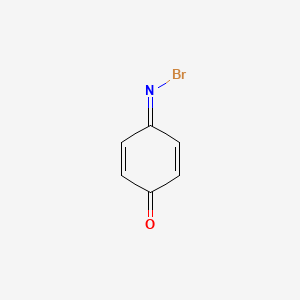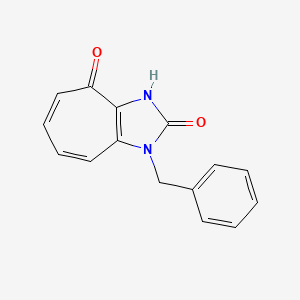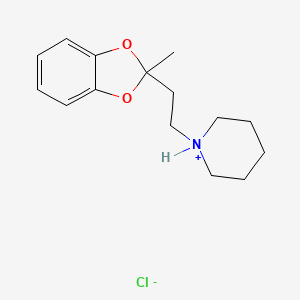
2-Amino-4-(furan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(furan-2-yl)benzoic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a benzoic acid core substituted with an amino group at the 2-position and a furan ring at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-nitro-4-(furan-2-yl)benzoic acid with a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired amino compound . Another approach includes the use of catalytic hydrogenation of the nitro precursor using palladium on carbon as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(furan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitro precursor can be reduced to form the amino compound.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron powder and palladium on carbon are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted furan derivatives .
Aplicaciones Científicas De Investigación
2-Amino-4-(furan-2-yl)benzoic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can lead to the inhibition of bacterial enzymes or the disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(furan-2-yl)benzoic acid: Unique due to the presence of both an amino group and a furan ring.
2-Amino-4-(thiophen-2-yl)benzoic acid: Similar structure but with a thiophene ring instead of a furan ring.
2-Amino-4-(pyridin-2-yl)benzoic acid: Contains a pyridine ring, offering different electronic properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
861389-78-8 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
2-amino-4-(furan-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9NO3/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,12H2,(H,13,14) |
Clave InChI |
RAJBVOBEBSLZIO-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


